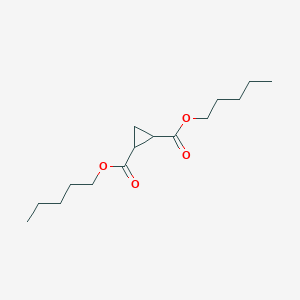![molecular formula C11H16 B14270928 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene CAS No. 135638-73-2](/img/structure/B14270928.png)
5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylpropylidene)bicyclo[221]hept-2-ene is a chemical compound with a unique bicyclic structure It is a derivative of norbornene, a bicyclic hydrocarbon, and features a methylpropylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene typically involves the reaction of norbornene with isobutyraldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets can vary widely based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornene: The parent compound of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene, used in similar applications but lacks the methylpropylidene substituent.
5-Vinylbicyclo[2.2.1]hept-2-ene: Another derivative of norbornene with a vinyl group, used in polymerization reactions.
Bicyclo[2.2.1]hept-2-ene, 5-(1-methoxyethylidene)-: A compound with a methoxyethylidene substituent, used in organic synthesis.
Uniqueness
This compound is unique due to its specific substituent, which imparts distinct reactivity and properties compared to other norbornene derivatives. This uniqueness makes it valuable in specialized applications where its specific chemical behavior is advantageous.
Eigenschaften
CAS-Nummer |
135638-73-2 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
5-(2-methylpropylidene)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H16/c1-8(2)5-11-7-9-3-4-10(11)6-9/h3-5,8-10H,6-7H2,1-2H3 |
InChI-Schlüssel |
DBQVCSAYETZQAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


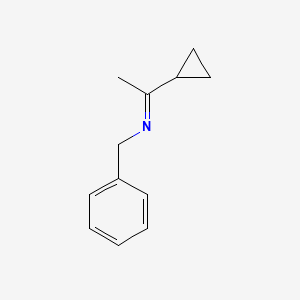
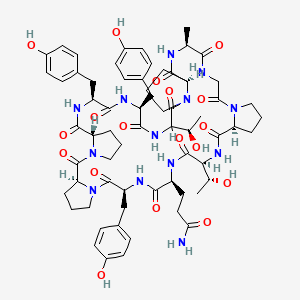
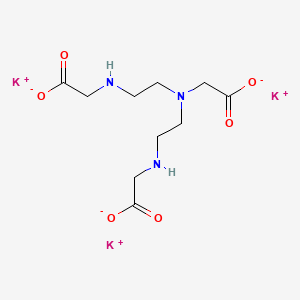
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
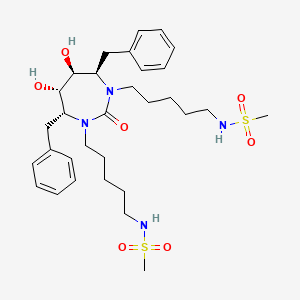

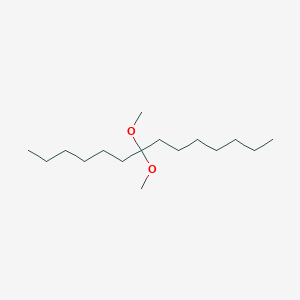

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
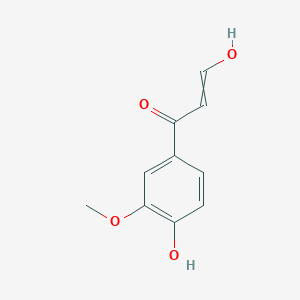
![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
